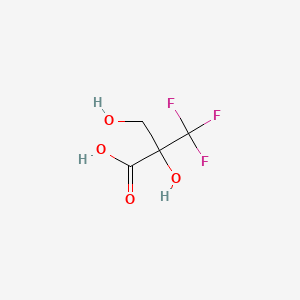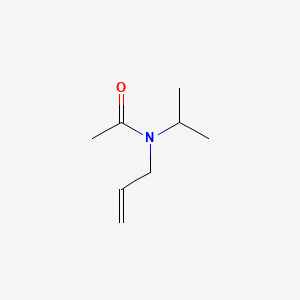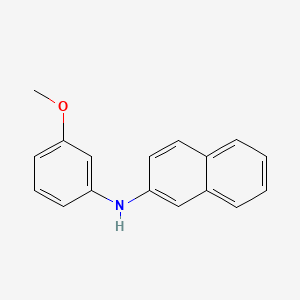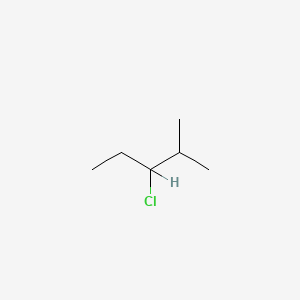
3-Iodo-1,1,2,2-tetramethylcyclopropane
概要
説明
3-Iodo-1,1,2,2-tetramethylcyclopropane is an organoiodine compound with the molecular formula C7H13I. It is characterized by a cyclopropane ring substituted with four methyl groups and one iodine atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1,1,2,2-tetramethylcyclopropane typically involves the iodination of 1,1,2,2-tetramethylcyclopropane. One common method includes the reaction of 1,1,2,2-tetramethylcyclopropane with iodine in the presence of a catalyst such as silver acetate. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to optimize yield and minimize by-products. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: 3-Iodo-1,1,2,2-tetramethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to 1,1,2,2-tetramethylcyclopropane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Corresponding substituted cyclopropanes.
Reduction: 1,1,2,2-tetramethylcyclopropane.
Oxidation: Corresponding alcohols or ketones.
科学的研究の応用
3-Iodo-1,1,2,2-tetramethylcyclopropane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and cyclopropane derivatives.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, especially in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Iodo-1,1,2,2-tetramethylcyclopropane is primarily based on its ability to undergo substitution and reduction reactions. The iodine atom serves as a leaving group, facilitating nucleophilic substitution reactions. In reduction reactions, the compound is converted to 1,1,2,2-tetramethylcyclopropane, which can further participate in various chemical transformations .
類似化合物との比較
1,1,2,2-Tetramethylcyclopropane: Lacks the iodine atom, making it less reactive in substitution reactions.
3-Bromo-1,1,2,2-tetramethylcyclopropane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
3-Chloro-1,1,2,2-tetramethylcyclopropane: Contains a chlorine atom, which affects its chemical behavior compared to the iodine-containing compound.
Uniqueness: 3-Iodo-1,1,2,2-tetramethylcyclopropane is unique due to the presence of the iodine atom, which imparts distinct reactivity and enables specific chemical transformations that are not possible with its bromo or chloro analogs .
特性
IUPAC Name |
3-iodo-1,1,2,2-tetramethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13I/c1-6(2)5(8)7(6,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHCFQXGOKJEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698142 | |
| Record name | 3-Iodo-1,1,2,2-tetramethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39653-50-4 | |
| Record name | 3-Iodo-1,1,2,2-tetramethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-dimethyl-4-[(E)-1H-1,2,4-triazol-5-yliminomethyl]aniline](/img/structure/B1655551.png)










![(6Z)-4-Bromo-6-({2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B1655567.png)
